

Application Notes and Protocols for H4K16ac Immunofluorescence Staining

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For Researchers, Scientists, and Drug Development Professionals

Introduction

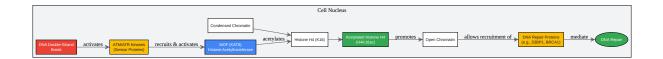
Histone H4 acetylated at lysine 16 (H4K16ac) is a critical epigenetic modification involved in the regulation of chromatin structure and gene expression. Unlike many other histone marks associated exclusively with transcriptional activation or repression, H4K16ac plays a dual role. It is instrumental in creating a more open chromatin structure, facilitating processes like DNA repair and replication. Conversely, it can also be associated with transcriptional silencing in specific contexts. The levels of H4K16ac are dynamically regulated by histone acetyltransferases (HATs), such as MOF (males absent on the first), and histone deacetylases (HDACs). Dysregulation of H4K16ac has been implicated in various diseases, including cancer and aging-related disorders.

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the intensity of H4K16ac within cells. This allows researchers to study the distribution of this mark, its co-localization with other proteins, and changes in its levels in response to various stimuli or in different disease states. These application notes provide a detailed protocol for performing H4K16ac immunofluorescence staining.

Key Signaling Pathway: H4K16ac in the DNA Damage Response



A critical function of H4K16ac is its involvement in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks (DSBs). Upon DNA damage, the histone acetyltransferase MOF is recruited to the break sites, where it acetylates H4 on lysine 16. This acetylation event leads to a more relaxed chromatin structure, which is essential for the recruitment of downstream DNA repair factors, such as 53BP1 and BRCA1, thereby facilitating the repair process.



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Caption: H4K16ac in the DNA Damage Response Pathway.

Experimental Protocol: H4K16ac Immunofluorescence Staining

This protocol outlines the steps for staining cultured cells for H4K16ac. Adherent cells grown on coverslips are recommended for optimal imaging.

Materials and Reagents



Reagent	Supplier	Catalog Number
Anti-H4K16ac Antibody (Rabbit Polyclonal)	Varies	Varies
Alexa Fluor 488 Goat anti- Rabbit IgG (H+L)	Varies	Varies
4% Paraformaldehyde (PFA) in PBS	Varies	Varies
Triton X-100	Varies	Varies
Bovine Serum Albumin (BSA)	Varies	Varies
DAPI (4',6-diamidino-2- phenylindole)	Varies	Varies
Phosphate Buffered Saline (PBS), pH 7.4	Varies	Varies
Glass coverslips and slides	Varies	Varies
Mounting Medium	Varies	Varies

Quantitative Data Summary



Parameter	Recommended Value/Range	Notes
Cell Seeding Density	2-5 x 10^4 cells/cm²	Achieve 60-80% confluency on the day of staining.
Fixation	4% Paraformaldehyde in PBS	15-20 minutes at room temperature.
Permeabilization	0.1-0.5% Triton X-100 in PBS	10-15 minutes at room temperature.
Blocking	1-5% BSA in PBS with 0.1% Triton X-100	1 hour at room temperature.
Primary Antibody Dilution	1:100 - 1:1000	Dilute in blocking buffer. Optimize for your specific antibody.
Primary Antibody Incubation	Overnight at 4°C or 1-2 hours at RT	Overnight incubation is often recommended for better signal.
Secondary Antibody Dilution	1:500 - 1:2000	Dilute in blocking buffer.
Secondary Antibody Incubation	1 hour at room temperature	Protect from light.
DAPI Staining	1-5 μg/mL	5-10 minutes at room temperature.

Step-by-Step Protocol

- Cell Culture:
 - Plate cells on sterile glass coverslips in a multi-well plate.
 - $\circ~$ Culture cells to 60-80% confluency.
- Fixation:
 - Gently aspirate the culture medium.



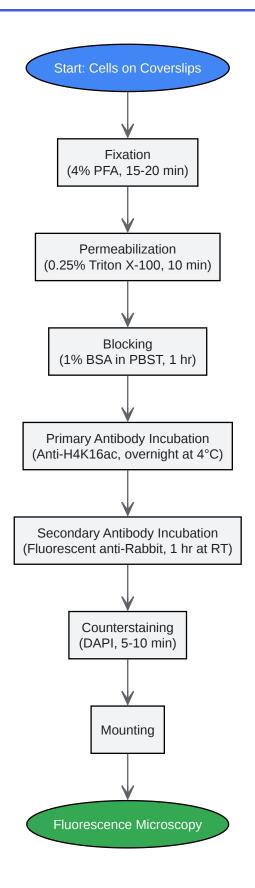
- Wash the cells twice with 1X PBS.
- Add 4% paraformaldehyde in PBS to cover the cells.
- Incubate for 15-20 minutes at room temperature.
- Wash the cells three times with 1X PBS for 5 minutes each.
- Permeabilization:
 - Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with 1X PBS for 5 minutes each.
- · Blocking:
 - Incubate the cells with blocking buffer (1% BSA in PBST) for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-H4K16ac antibody in the blocking buffer to the desired concentration.
 - Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
 - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - The next day, wash the cells three times with PBST for 5 minutes each.
 - Dilute the fluorescently labeled secondary antibody in the blocking buffer.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Counterstaining:



- Wash the cells three times with PBST for 5 minutes each, protected from light.
- Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
- Wash the cells twice with PBS.
- · Mounting and Imaging:
 - Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
 - Seal the edges of the coverslip with nail polish to prevent drying.
 - Visualize the staining using a fluorescence microscope with the appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).

Experimental Workflow





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Caption: H4K16ac Immunofluorescence Staining Workflow.



Troubleshooting

Issue	Possible Cause	Solution
No Signal or Weak Signal	Inactive primary or secondary antibody.	Use fresh, properly stored antibodies.
Low primary antibody concentration.	Optimize antibody dilution; try a higher concentration.	
Insufficient permeabilization.	Increase Triton X-100 concentration or incubation time.	_
High Background	Insufficient blocking.	Increase blocking time or BSA concentration.
High primary or secondary antibody concentration.	Decrease antibody concentrations.	
Inadequate washing.	Increase the number and duration of wash steps.	_
Non-specific Staining	Cross-reactivity of antibodies.	Use a more specific primary antibody or a different secondary antibody.
Aggregated antibodies.	Centrifuge antibody solutions before use.	

Conclusion

This document provides a comprehensive guide for the immunofluorescent staining of H4K16ac. The provided protocol and troubleshooting guide will aid researchers in obtaining reliable and reproducible results. Visualizing H4K16ac is a valuable tool for investigating its role in chromatin biology, gene regulation, and various disease states, offering insights that can be pivotal for both basic research and drug development.

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